2,2,7,7-Tetramethyloct-3-ene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
112916-33-3 |
|---|---|
Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
2,2,7,7-tetramethyloct-3-ene |
InChI |
InChI=1S/C12H24/c1-11(2,3)9-7-8-10-12(4,5)6/h7,9H,8,10H2,1-6H3 |
InChI Key |
ZEUADTWTZLOMAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCC=CC(C)(C)C |
Origin of Product |
United States |
Reactivity and Advanced Transformations of 2,2,7,7 Tetramethyloct 3 Ene and Its Derivatives
Addition Reactions to the Alkene Moiety
Electrophilic addition reactions are characteristic of alkenes. However, the steric bulk in 2,2,7,7-tetramethyloct-3-ene can impede the approach of electrophiles, sometimes requiring more forceful reaction conditions or leading to different outcomes compared to less hindered alkenes.
The addition of halogens, such as bromine (Br₂), to an alkene typically proceeds through a cyclic halonium ion intermediate. masterorganicchemistry.comleah4sci.com This intermediate is then attacked by the halide ion in an anti-addition fashion, meaning the two halogen atoms add to opposite faces of the original double bond. leah4sci.commasterorganicchemistry.com
In the case of this compound, the reaction begins with the electrophilic attack of bromine on the π-bond of the alkene, forming a bridged bromonium ion. The large tert-butyl groups sterically hinder the subsequent backside attack by the bromide ion (Br⁻). quora.comchemguide.co.uk This steric hindrance can slow the reaction rate compared to unhindered alkenes. The attack will occur at one of the two carbons of the former double bond (C3 or C4) from the face opposite the bridging bromine atom, leading to the formation of a vicinal dihalide, (3R,4S)-3,4-dibromo-2,2,7,7-tetramethyloctane, as a racemic mixture. masterorganicchemistry.com
Table 1: Bromination of this compound
| Reactant | Reagent | Product | Reaction Type |
| This compound | Br₂ in CCl₄ | (3R,4S)-rel-3,4-Dibromo-2,2,7,7-tetramethyloctane | Electrophilic Addition (Halogenation) |
Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds. unl.edu The reaction of an alkene with ozone (O₃) initially forms an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide (1,2,4-trioxolane). Subsequent workup with a reducing agent, such as dimethyl sulfide (B99878) (DMS), cleaves the ozonide to yield aldehydes or ketones.
For the symmetrically substituted isomer, cis-2,2,7,7-tetramethyloct-4-ene, ozonolysis followed by a reductive workup yields a single product, 3,3-dimethylbutanal. chegg.comchegg.com For the unsymmetrical this compound, the cleavage of the double bond between C3 and C4 results in the formation of two different carbonyl compounds: 2,2-dimethylpropanal (pivaldehyde) from the C3 side and 4,4-dimethyl-2-pentanone (B109323) from the C4 side.
Sterically hindered alkenes can be less reactive towards ozone, and alternative ozonolysis procedures may be employed to improve efficiency. chemrxiv.orgrsc.org For instance, conducting the ozonolysis in the presence of pyridine (B92270) can act as an organocatalyst, directly generating the carbonyl products without the need for a separate reductive workup step and avoiding potentially hazardous peroxide intermediates. organic-chemistry.orgnih.gov
Table 2: Ozonolysis of this compound
| Reactant | Reagents | Products | Reaction Type |
| This compound | 1. O₃2. DMS | 2,2-Dimethylpropanal and 4,4-Dimethyl-2-pentanone | Oxidative Cleavage (Ozonolysis) |
Hydroboration involves the addition of a boron-hydrogen bond across the double bond. The reaction is typically stereospecific, with the boron and hydrogen atoms adding to the same face of the double bond (syn-addition). For unsymmetrical alkenes, the boron atom preferentially adds to the less sterically hindered carbon atom (anti-Markovnikov addition).
In this compound, the double bond is internal and sterically hindered. The hydroboration-oxidation sequence would involve the addition of a borane (B79455) reagent (e.g., BH₃·THF) across the double bond, followed by oxidation with hydrogen peroxide (H₂O₂) and sodium hydroxide (B78521) (NaOH). The boron atom will add to the less sterically crowded carbon of the alkene. Subsequent oxidation replaces the boron atom with a hydroxyl group, yielding a mixture of alcohols: 2,2,7,7-tetramethyloctan-3-ol and 2,2,7,7-tetramethyloctan-4-ol. The regioselectivity will be influenced by the subtle differences in steric hindrance around C3 and C4.
Transition-metal-catalyzed hydroboration and diboration are also powerful methods for functionalizing alkenes. nih.gov
Table 3: Hydroboration-Oxidation of this compound
| Reactant | Reagents | Products | Reaction Type |
| This compound | 1. BH₃·THF2. H₂O₂, NaOH | 2,2,7,7-Tetramethyloctan-3-ol and 2,2,7,7-Tetramethyloctan-4-ol | Hydroboration-Oxidation |
Catalytic hydrogenation is a common method for converting alkenes into their corresponding alkanes by adding molecular hydrogen (H₂) across the double bond. The reaction is typically carried out in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).
The hydrogenation of this compound breaks the π-bond and forms two new C-H single bonds, resulting in the formation of the saturated alkane, 2,2,7,7-tetramethyloctane (B85686). nih.gov This reaction is generally high-yielding and proceeds via syn-addition of hydrogen atoms to the face of the double bond adsorbed onto the catalyst surface.
Table 4: Hydrogenation of this compound
| Reactant | Reagents | Product | Reaction Type |
| This compound | H₂, Pd/C | 2,2,7,7-Tetramethyloctane | Catalytic Hydrogenation |
Electrophilic Additions
Transformations Involving Adjacent or Remote Functional Groups
The introduction of functional groups onto the this compound scaffold opens up a wide range of subsequent chemical transformations. The reactivity of these derivatives is a function of the interplay between the alkene and the additional functional groups.
Several functionalized derivatives based on this structure have been synthesized and studied:
(Z)-2,2,7,7-Tetramethyloct-4-ene-3,6-dione : This α,β-unsaturated diketone is a versatile intermediate. nih.gov It can be synthesized through the decomposition of a specific bismuthonium ylide. rsc.org The conjugated system allows for reactions such as Michael additions or further transformations of the ketone functionalities.
(Z)-2,2'-(2,2,7,7-Tetramethyloct-3-en-5-yne-3,4-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) : This complex enyne derivative, containing two boronate ester groups, has been synthesized via platinum-catalyzed diboration of a diyne. acs.orgresearchgate.net Such multifunctional compounds are valuable building blocks in advanced organic synthesis, for example, in cross-coupling reactions like Suzuki and Sonogashira couplings to build more complex molecular architectures. researchgate.net
(3S,4E,6S)-2,2,7,7-Tetramethyloct-4-ene-3,6-diol : This chiral diol is an example of an allylic alcohol. thieme-connect.de The hydroxyl groups can direct the stereochemical outcome of reactions on the alkene, such as epoxidations or dihydroxylations, and can themselves be subject to further functionalization. thieme-connect.de
Table 5: Selected Functionalized Derivatives of this compound
| Compound Name | Molecular Formula | Key Functional Groups | Potential Applications/Reactions |
| (Z)-2,2,7,7-Tetramethyloct-4-ene-3,6-dione nih.gov | C₁₂H₂₀O₂ | Alkene, Diketone | Michael Addition, Carbonyl Chemistry |
| (Z)-2,2'-(2,2,7,7-Tetramethyloct-3-en-5-yne-3,4-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) acs.org | C₂₄H₄₂B₂O₄ | Alkene, Alkyne, Boronate Esters | Suzuki Coupling, Hydrosilylation |
| (3S,4E,6S)-2,2,7,7-Tetramethyloct-4-ene-3,6-diol thieme-connect.de | C₁₂H₂₄O₂ | Alkene, Diol (Allylic Alcohols) | Directed Epoxidation, Etherification |
| (2E)-1-Chloro-5,5,7,7-tetramethyloct-2-ene lookchem.com | C₁₂H₂₃Cl | Alkene, Alkyl Halide | Nucleophilic Substitution |
Reactivity of α,β-Unsaturated Ketones and Diketones
The reactivity of α,β-unsaturated ketones and diketones derived from the 2,2,7,7-tetramethyloctane framework is exemplified by the chemistry of 2,2,7,7-tetramethyloct-4-ene-3,6-dione. This dione (B5365651) serves as a valuable intermediate in organic synthesis.
One notable synthesis of this diketone involves the unique decomposition of a triphenylbismuthonium ylide. rsc.org In a reaction catalyzed by nitrosobenzene, triphenylbismuthonium 3,3-dimethyl-2-oxobutylide undergoes a transformation to produce (Z)-2,2,7,7-tetramethyloct-4-ene-3,6-dione in quantitative yield. rsc.orgrsc.org This process highlights an unusual reactivity pathway for bismuthonium ylides. rsc.org
Catalytic oxidation methods also provide a direct route to this class of diketones. smolecule.com For instance, the modified Jones oxidation, which uses chromium trioxide and sulfuric acid, is an efficient method for converting corresponding secondary alcohols into the 4-ene-3,6-dione structure. smolecule.com The reaction conditions for non-steroidal systems like 2,2,7,7-tetramethyloct-4-ene-3,6-dione are carefully optimized to prevent the unwanted over-oxidation of the alkene functionality. smolecule.com
Furthermore, stereodivergent synthesis of (Z)- and (E)-1,4-enediones can be achieved from phosphonium (B103445) ylides, regulated by wavelength. Following a general procedure involving a phosphonium ylide in ethyl acetate (B1210297) under air, (Z)-2,2,7,7-tetramethyloct-4-ene-3,6-dione was synthesized in an 82% yield. rsc.org
Table 1: Synthesis of (Z)-2,2,7,7-tetramethyloct-4-ene-3,6-dione
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Triphenylbismuthonium 3,3-dimethyl-2-oxobutylide | Catalytic nitrosobenzene | (Z)-2,2,7,7-tetramethyloct-4-ene-3,6-dione | Quantitative | rsc.org |
| Phosphonium Ylide | Methylene (B1212753) blue, EtOAc, air | (Z)-2,2,7,7-tetramethyloct-4-ene-3,6-dione | 82 | rsc.org |
The reactivity of these α,β-unsaturated diketones is characterized by their susceptibility to nucleophilic attack at the β-carbon, a reaction known as conjugate addition. wikipedia.org This reactivity allows for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.
Reactions of Alkynyl-Alkene Systems
Alkynyl-alkene systems, also known as enynes, derived from this compound are versatile building blocks in organic synthesis. A key example is (Z)-2,2′-(2,2,7,7-Tetramethyloct-3-en-5-yne-3,4-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which is prepared through a platinum-catalyzed diboration of a 1,3-diyne substrate. acs.orgnih.gov
A highly selective method for preparing such boryl-functionalized enynes involves the [Pt(PPh₃)₄]-catalyzed diboration of symmetrical and unsymmetrical 1,3-diynes. acs.orgnih.govresearchgate.net The reaction of 2,2,7,7-tetramethylocta-3,5-diyne (B1581590) with bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a platinum catalyst yields the corresponding diborated enyne product. acs.orgnih.gov This transformation is atom-economical and provides a direct route to multifunctional compounds containing C=C and C≡C bonds, along with boryl groups. nih.govresearchgate.net
The resulting boryl-functionalized enyne is an extremely attractive building block for further transformations. nih.govresearchgate.net These subsequent reactions can selectively target the different reactive sites within the molecule, including the carbon-carbon double bond, the carbon-carbon triple bond, and the carbon-boron bonds. nih.govresearchgate.net For example, these enynes can participate in advanced organic transformations such as hydrosilylation, Suzuki coupling, and sila-Sonogashira couplings. researchgate.net
Another relevant reaction is the transition-metal-catalyzed hydrosilylation of alkynes. The hydrosilylation of 2,2,7,7-tetramethylocta-3,5-diyne with triethylsilane produces (E)-triethyl(2,2,7,7-tetramethyloct-3-en-5-yn-4-yl)silane. tdx.cat This reaction is a straightforward and atom-efficient method for synthesizing alkenylsilanes, which are themselves versatile synthetic intermediates. tdx.cat
Catalytic Conversions and Cross-Coupling Methodologies
Transition Metal-Catalyzed Processes (e.g., Pt-catalyzed diboration)
Transition metal-catalyzed reactions are crucial for the functionalization of unsaturated hydrocarbons like this compound and its derivatives. nih.gov Platinum catalysts, in particular, are highly effective for the addition of B-B bonds (diboration) across carbon-carbon multiple bonds. nih.govua.es
A significant application is the platinum-catalyzed diboration of 1,3-diynes. A straightforward, efficient, and selective method has been developed for the synthesis of novel boryl-functionalized enynes using a [Pt(PPh₃)₄] catalyst. acs.orgnih.gov This process was successfully applied to produce (Z)-2,2′-(2,2,7,7-Tetramethyloct-3-en-5-yne-3,4-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane). acs.orgnih.gov The reaction proceeds under relatively mild conditions (e.g., 80 °C in toluene) and demonstrates high selectivity for the monoadduct. acs.org A proposed catalytic cycle involves the oxidative addition of the B-B bond to the platinum(0) center, followed by insertion of the alkyne and reductive elimination to yield the diborated product and regenerate the catalyst. nih.gov
Table 2: [Pt(PPh₃)₄]-Catalyzed Diboration of 2,2,7,7-tetramethylocta-3,5-diyne
| Substrate | Reagent | Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 2,2,7,7-tetramethylocta-3,5-diyne | B₂pin₂ | [Pt(PPh₃)₄] | Toluene | 80 | 18 | (Z)-2,2′-(2,2,7,7-Tetramethyloct-3-en-5-yne-3,4-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | 49 | acs.orgnih.gov |
The utility of this catalytic method is highlighted by its scalability and the synthetic potential of the products. nih.gov The resulting multifunctional enynes, containing silyl (B83357), boryl, and other functional groups, can be modified in various subsequent chemical reactions. researchgate.net
Beyond diynes, platinum-catalyzed diboration is a powerful tool for functionalizing simple alkenes. nih.gov The diboration of terminal olefins provides a reactive intermediate with both primary and secondary boronate groups, which exhibit differential reactivity in subsequent transformations. nih.gov While specific studies on this compound were not detailed, the general methodology using catalysts like Pt/TiO₂ under solvent-free conditions for other alkenes suggests its potential applicability. ua.es
Allylic Functionalization and Substitution Chemistry
The structure of this compound features allylic hydrogen atoms at the C-2 and C-5 positions, which are potential sites for functionalization. Allylic functionalization reactions introduce new groups at a position adjacent to a double bond, leading to valuable synthetic intermediates such as allylic alcohols. thieme-connect.de
One of the foundational methods for allylic functionalization is oxidation. The use of selenium dioxide (SeO₂) is a classic method for the direct conversion of an alkene into an allylic alcohol. thieme-connect.de The mechanism involves an ene reaction followed by a acs.orgnih.gov-sigmatropic rearrangement. thieme-connect.de Applying this to this compound would be expected to yield allylic alcohol derivatives. Catalytic versions of this reaction, using a reoxidant like tert-butyl hydroperoxide, are also well-established. thieme-connect.de
Allylic alcohols are highly versatile substrates for further modification. thieme-connect.de The hydroxyl group can direct subsequent reactions, such as epoxidation or dihydroxylation, in a stereocontrolled manner. thieme-connect.de Furthermore, allylic alcohols can undergo rearrangement reactions or be converted into good leaving groups for nucleophilic substitution. thieme-connect.de
Copper-catalyzed allylic substitution reactions with organometallic reagents, such as diorganozinc reagents, represent another powerful strategy for forming new carbon-carbon bonds at the allylic position. uni-muenchen.de While not specifically demonstrated on this compound, this methodology is broadly applicable to a range of allylic substrates. These reactions often proceed with high regio- and stereoselectivity, allowing for the controlled construction of complex molecules. uni-muenchen.de The development of these methods has been a significant focus in organic synthesis, with numerous applications in the preparation of natural products and other complex targets. uni-muenchen.de
Stereochemical Considerations and Conformational Analysis of 2,2,7,7 Tetramethyloct 3 Ene
Geometric Isomerism (cis/trans Configurations of the Double Bond)
The presence of a double bond in 2,2,7,7-tetramethyloct-3-ene allows for the existence of geometric isomers, namely the cis (or Z) and trans (or E) configurations. In the cis isomer, the two tert-butyl groups are positioned on the same side of the double bond, while in the trans isomer, they are on opposite sides. This restricted rotation around the carbon-carbon double bond leads to distinct molecules with different spatial arrangements and, consequently, different physical and chemical properties.
Due to the significant steric bulk of the tert-butyl groups, the trans isomer of this compound is expected to be considerably more stable than the cis isomer. In the cis configuration, the close proximity of the two large tert-butyl groups would lead to substantial steric strain, forcing the molecule into a higher energy state. The trans configuration, by placing these bulky groups on opposite sides of the double bond, minimizes this unfavorable interaction, resulting in a more stable molecule.
Table 1: Predicted Spectroscopic Distinctions Between cis- and trans-2,2,7,7-Tetramethyloct-3-ene
| Property | cis-2,2,7,7-Tetramethyloct-3-ene | trans-2,2,7,7-Tetramethyloct-3-ene |
| Relative Energy | Higher | Lower |
| 1H NMR | Olefinic protons expected at a slightly different chemical shift compared to the trans isomer. | Olefinic protons expected at a slightly different chemical shift compared to the cis isomer. |
| 13C NMR | Distinct chemical shifts for the double bond carbons and tert-butyl carbons compared to the trans isomer. | Distinct chemical shifts for the double bond carbons and tert-butyl carbons compared to the cis isomer. |
| Boiling Point | Likely different from the trans isomer. | Likely different from the cis isomer. |
Influence of Steric Hindrance on Molecular Conformation and Reactivity
The most defining structural feature of this compound is the presence of two tert-butyl groups. These groups are exceptionally bulky and exert a profound influence on the molecule's conformation and reactivity. The tert-butyl group is a highly branched alkyl substituent that provides significant steric hindrance in chemical reactions. fiveable.me
The steric repulsion between the two tert-butyl groups, particularly in the cis isomer, would force the molecule to adopt a conformation that minimizes this interaction as much as possible, likely leading to some distortion from a perfectly planar double bond geometry. In both isomers, the bulky groups effectively shield the double bond from the approach of reagents. This steric shielding is expected to dramatically decrease the reactivity of the double bond in reactions such as electrophilic additions (e.g., hydrogenation, halogenation). For a reaction to occur, the approaching reagent must overcome a significant energy barrier imposed by the steric bulk of the tert-butyl groups.
Studies on other sterically hindered alkenes have shown that reactions at the double bond are often sluggish or require harsh conditions. researchgate.net For example, the hydroboration of highly substituted alkenes can be slow. researchgate.net Similarly, in Williamson ether synthesis, sterically hindered alkyl halides favor elimination reactions to form alkenes over substitution. quora.com This general principle suggests that this compound would likely undergo elimination reactions under appropriate conditions rather than substitution reactions near the double bond.
The conformational analysis of related cyclic systems, such as cis- and trans-1,2-di-tert-butylcyclohexane, further illustrates the impact of bulky tert-butyl groups. In these molecules, the steric strain can lead to non-chair conformations to accommodate the large substituents. sci-hub.seresearchgate.net While this compound is an acyclic molecule, the principles of steric avoidance are the same, governing the preferred arrangement of its constituent atoms in three-dimensional space.
Stereoselective Synthesis and Chiral Induction in Reactions of Related Compounds
The synthesis of specific stereoisomers of alkenes, known as stereoselective synthesis, is a critical area of organic chemistry. For a molecule like this compound, achieving a stereoselective synthesis would mean selectively producing either the cis or the trans isomer. While specific methods for this compound are not detailed in the available literature, general strategies for the stereoselective synthesis of alkenes can be considered.
Although this compound itself is not chiral, the introduction of a substituent at a different position could create a chiral center. In such cases, the existing stereochemistry of the double bond could influence the stereochemical outcome of reactions at the new chiral center, a phenomenon known as chiral induction. Asymmetric induction is the preferential formation of one enantiomer or diastereoisomer over another due to the influence of a chiral feature in the substrate, reagent, or catalyst. scispace.com
In the context of related compounds, various methods for asymmetric synthesis have been developed. For instance, the use of chiral auxiliaries can induce diastereoselectivity in reactions. scispace.com Chiral catalysts are also widely employed in asymmetric hydrogenation and other transformations of alkenes to produce enantiomerically enriched products. upenn.edu
For a sterically hindered alkene, catalyst design is crucial. For example, modified lanthanide catalysts with a more open ligation environment have been reported to catalyze hydroamination across hindered alkenes. libretexts.org This highlights that with appropriate catalyst design, even sterically encumbered double bonds can undergo stereoselective transformations. While no direct examples of chiral induction in reactions of this compound were found, the principles of asymmetric synthesis suggest that if a chiral derivative were to be synthesized, the bulky tert-butyl groups would play a significant role in directing the stereochemical outcome of subsequent reactions.
Advanced Spectroscopic Characterization and Structural Elucidation of 2,2,7,7 Tetramethyloct 3 Ene and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Olefinic Structures
Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for determining the detailed structure of organic compounds by mapping the chemical environments of atomic nuclei, primarily ¹H and ¹³C.
High-Resolution Proton NMR (¹H NMR) for Proton Environments
¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In 2,2,7,7-tetramethyloct-3-ene, the key diagnostic signals are those of the olefinic protons and the protons of the bulky tert-butyl groups.
For the (E)-isomer, the two olefinic protons at C3 and C4 would be chemically equivalent and are expected to appear as a singlet in the olefinic region (typically δ 5.0-5.5 ppm) due to the symmetry of the molecule. The large tert-butyl groups at C2 and C7 would also produce a single, sharp resonance in the upfield region (around δ 1.0 ppm), integrating to 18 protons. The methylene (B1212753) protons at C5 would be adjacent to the double bond and a tert-butyl group, likely appearing as a multiplet.
In the case of the (Z)-isomer, steric hindrance between the two tert-butyl groups would likely lead to a distortion of the molecule, potentially making the olefinic protons non-equivalent and giving rise to two distinct signals or a more complex splitting pattern.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for (E)-2,2,7,7-Tetramethyloct-3-ene
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| C(CH₃)₃ (C1, C8) | ~1.0 | s | 18H |
| CH₂ (C5) | ~2.1 | t | 2H |
| CH=CH (C3, C4) | ~5.3 | t | 2H |
Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. For this compound, distinct signals are expected for the quaternary carbons of the tert-butyl groups, the methyl carbons, the methylene carbons, and the olefinic carbons.
In the (E)-isomer, due to symmetry, one would expect to see a single signal for the two olefinic carbons (C3 and C4) in the downfield region (δ 120-140 ppm). The quaternary carbons (C2 and C7) and the methyl carbons of the tert-butyl groups would each show a single resonance. The methylene carbons (C5 and C6) would also be equivalent.
For comparison, in (Z)-2,2,7,7-tetramethyloct-4-ene-3,6-dione, the olefinic carbons appear at δ 134.4 ppm, the carbonyl carbons at δ 208.2 ppm, the quaternary carbons of the tert-butyl groups at δ 43.5 ppm, and the methyl carbons at δ 26.2 ppm. rsc.org The saturated analog, 2,2,7,7-tetramethyloctane (B85686), shows signals for its methyl carbons, methylene carbons, and quaternary carbons, providing a baseline for the saturated portion of the molecule. nih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for (E)-2,2,7,7-Tetramethyloct-3-ene
| Carbon | Predicted Chemical Shift (ppm) |
| C H₃ (from tert-butyl) | ~29 |
| C (CH₃)₃ | ~32 |
| C H₂ | ~45 |
| C H=C H | ~135 |
Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy.
Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
For complex molecules, one-dimensional NMR spectra can be insufficient for complete structural assignment due to overlapping signals. Multidimensional NMR techniques are crucial for resolving these ambiguities.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings within a molecule. For this compound, a COSY spectrum would show correlations between the olefinic protons (C3-H and C4-H) and the adjacent methylene protons (C5-H).
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded carbon and proton atoms. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the olefinic proton signals to the olefinic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons. For example, the quaternary carbon of the tert-butyl group (C2) would show a correlation to the olefinic proton at C4.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is instrumental in determining stereochemistry by identifying protons that are close in space. For the (Z)-isomer of this compound, a NOESY experiment would be expected to show a cross-peak between the protons of the two tert-butyl groups, which are in close proximity. In contrast, the (E)-isomer would not show this correlation.
The use of multidimensional NMR techniques is essential for the full and unambiguous assignment of all proton and carbon signals and for confirming the stereochemistry of the double bond. acs.orgnih.gov
Application of NMR in Reaction Monitoring
NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time without the need for sample workup. libretexts.org For the synthesis of this compound, for instance, from the reduction of the corresponding alkyne, ¹H NMR can be used to follow the disappearance of the starting material's signals and the appearance of the alkene product's signals. mdpi.commagritek.com This allows for the determination of reaction kinetics, optimization of reaction conditions, and identification of any intermediates or byproducts. azom.com
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, the key vibrational modes are the C-H stretching and bending frequencies of the alkane and alkene moieties, and the C=C stretching of the double bond.
C-H stretching : Strong absorptions are expected in the region of 2850-3000 cm⁻¹ corresponding to the sp³ C-H bonds of the tert-butyl and methylene groups. A weaker absorption around 3020-3080 cm⁻¹ would indicate the sp² C-H bonds of the alkene.
C=C stretching : The carbon-carbon double bond stretch for a symmetrically substituted trans-alkene is often weak or absent in the IR spectrum due to a small or zero change in the dipole moment. However, it typically gives a strong signal in the Raman spectrum in the range of 1660-1680 cm⁻¹. For a cis-alkene, the C=C stretch appears in a similar region in both IR and Raman spectra.
C-H bending : Out-of-plane C-H bending vibrations are diagnostic for the substitution pattern of the alkene. A trans-disubstituted alkene like (E)-2,2,7,7-tetramethyloct-3-ene would show a strong absorption around 960-980 cm⁻¹ in the IR spectrum. A cis-disubstituted alkene would show a strong absorption around 675-730 cm⁻¹.
Data for the related compound (E)-2,2,7,7,-tetramethyloct-5-en-4-one shows strong C-H stretching bands at 2958, 2904, and 2868 cm⁻¹, a C=O stretch at 1686 cm⁻¹, and a C=C stretch at 1622 cm⁻¹. amazonaws.com
Table 3: Predicted IR and Raman Active Vibrational Frequencies (cm⁻¹) for (E)-2,2,7,7-Tetramethyloct-3-ene
| Functional Group | Vibration | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| C-H (sp³) | Stretch | 2850-3000 (strong) | 2850-3000 (strong) |
| C-H (sp²) | Stretch | 3020-3080 (weak) | 3020-3080 (medium) |
| C=C | Stretch | Weak or inactive | 1660-1680 (strong) |
| C-H (sp²) | Out-of-plane bend | 960-980 (strong) | Weak or inactive |
Note: Predicted values are based on general spectroscopic principles.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in its structural elucidation. For this compound (C₁₂H₂₄, molecular weight 168.32 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 168.
The fragmentation pattern is highly dependent on the stability of the resulting carbocations. A prominent fragmentation pathway for this molecule would be the cleavage of the C-C bond alpha to the double bond, leading to the formation of a stable tert-butyl cation at m/z 57. This would likely be the base peak in the spectrum. Another likely fragmentation is the loss of a tert-butyl radical, resulting in a fragment at m/z 111 (M-57).
The mass spectrum of the saturated analog, 2,2,7,7-tetramethyloctane, shows a top peak at m/z 57, confirming the facile formation of the tert-butyl cation. nih.gov The related ketone, (E)-2,2,7,7,-tetramethyloct-5-en-4-one, also shows significant peaks at m/z 125, 111, and 57. amazonaws.com
Table 4: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 168 | [M]⁺ |
| 111 | [M - C(CH₃)₃]⁺ |
| 57 | [C(CH₃)₃]⁺ (likely base peak) |
Note: Predicted fragmentation is based on the stability of carbocations.
UV-Visible Spectroscopy for Electronic Transitions in Conjugated Systems
UV-Visible spectroscopy is a powerful analytical technique that provides information about electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of theelectromagnetic spectrum. uobabylon.edu.iq The utility of this technique for structural elucidation is most pronounced when analyzing molecules containing conjugated π-electron systems. libretexts.org
The parent compound, this compound, features an isolated carbon-carbon double bond, classifying it as a non-conjugated alkene. In such systems, the primary electronic transition accessible is the promotion of an electron from a π bonding orbital to a π* antibonding orbital (a π → π* transition). scribd.com This transition requires a significant amount of energy, corresponding to absorption in the far-ultraviolet region, typically below 200 nm. uomustansiriyah.edu.iquomustansiriyah.edu.iq For instance, simple alkenes like ethene absorb at approximately 170-190 nm. uobabylon.edu.iq This absorption is outside the range of standard laboratory UV-Vis spectrophotometers, which generally operate from 200 nm to 800 nm. uobabylon.edu.iq Consequently, the UV-Visible spectrum of this compound itself is not informative under typical experimental conditions.
The spectroscopic value of UV-Vis analysis emerges when the double bond is brought into conjugation with other chromophores. A chromophore is the part of a molecule responsible for absorbing light. scribd.com When chromophores, such as two or more double or triple bonds, are conjugated (separated by a single bond), the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. matanginicollege.ac.in This reduction in energy means that less energetic, longer-wavelength light is required to induce the π → π* transition, shifting the maximum absorption wavelength (λmax) to a value greater than 200 nm, a phenomenon known as a bathochromic or red shift. uomustansiriyah.edu.iqlibretexts.org
The effect of conjugation is clearly demonstrated by comparing the λmax of non-conjugated and conjugated systems. Each additional double bond in a conjugated polyene system can increase the λmax by about 30 nm. libretexts.org
| Compound | Structure | System | λmax (nm) |
| 1-Butene | CH₂=CHCH₂CH₃ | Isolated C=C | 176 |
| 1,3-Butadiene | CH₂=CH-CH=CH₂ | Conjugated Diene | 217 |
| 1,3,5-Hexatriene | CH₂=CH-CH=CH-CH=CH₂ | Conjugated Triene | 258 |
This table illustrates the bathochromic shift observed with increasing conjugation. Data sourced from multiple chemical education resources. libretexts.orglibretexts.org
For a derivative of this compound to be analyzed effectively by UV-Vis spectroscopy, it must contain a conjugated system. Consider the hypothetical conjugated derivative, 2,2,7,7-tetramethyl-oct-4-ene-3,6-dione . In this molecule, the C=C double bond is in conjugation with two carbonyl (C=O) groups. This α,β-unsaturated ketone functionality is a well-characterized chromophore.
Such a system exhibits two characteristic types of electronic transitions:
An intense π → π* transition, corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated system.
A weak n → π* transition, which involves promoting a non-bonding electron (from an oxygen lone pair) to a π* antibonding orbital. adpcollege.ac.in These transitions are symmetry-forbidden, resulting in a much lower molar absorptivity (ε) compared to π → π* transitions. matanginicollege.ac.in
The λmax for these transitions can be predicted. For the intense π → π* transition in an acyclic α,β-unsaturated ketone, the absorption is expected above 200 nm. libretexts.org The lower-energy n → π* transition typically appears at a longer wavelength, often above 300 nm, but with a significantly weaker intensity (ε values often less than 100). libretexts.org
| Derivative | Transition Type | Predicted λmax (nm) | Typical Molar Absorptivity (ε) |
| 2,2,7,7-Tetramethyl-oct-4-ene-3,6-dione | π → π | ~245-255 | > 10,000 |
| n → π | ~310-330 | < 100 |
This table presents predicted UV-Visible absorption data for a conjugated derivative based on established spectroscopic principles for α,β-unsaturated ketone chromophores. libretexts.orgadpcollege.ac.in
Another relevant conjugated derivative is (Z)-2,2′-(2,2,7,7-Tetramethyloct-3-en-5-yne-3,4-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) . nih.govacs.org This compound features an enyne system (a double bond conjugated to a triple bond), which also results in absorption within the accessible UV-Vis range due to the extended π system. The conjugation of a double and triple bond shifts the absorption maximum to longer wavelengths compared to an isolated double bond. libretexts.org
Advanced Applications and Future Research Directions for 2,2,7,7 Tetramethyloct 3 Ene Chemistry
Role as a Synthetic Intermediate in Complex Organic Molecule Construction
2,2,7,7-Tetramethyloct-3-ene, a sterically hindered alkene, serves as a valuable building block in the synthesis of more complex organic structures. Its utility is demonstrated in its transformation into various derivatives, which can then be used in a range of chemical reactions.
One notable application is in the synthesis of enyne compounds. For instance, the protolysis of certain zirconocene (B1252598) and hafnocene metallacyclocumulene complexes yields trans-2,2,7,7-tetramethyloct-3-en-5-yne. researchgate.net This enyne is a versatile intermediate that can be isolated in pure form and has been used to synthesize corresponding allene (B1206475) complexes of zirconocene. researchgate.net
Furthermore, derivatives of this compound, such as (Z)-2,2,7,7-tetramethyloct-4-ene-3,6-dione, are employed in organic synthesis. rsc.orgresearchgate.net This dione (B5365651), synthesized from the decomposition of a phosphonium (B103445) ylide in the presence of nitrosobenzene, presents a scaffold with multiple reactive sites for further functionalization. researchgate.net The presence of both a carbon-carbon double bond and two ketone groups allows for a variety of subsequent chemical transformations. smolecule.com
The related compound, 2,2,7,7-tetramethylocta-3,5-diyne (B1581590), can be converted to (E)-triethyl(2,2,7,7-tetramethyloct-3-en-5-yn-4-yl)silane through hydrosilylation, showcasing another pathway to functionalized molecules derived from a similar structural backbone. tdx.cat These examples highlight how the 2,2,7,7-tetramethyloctane (B85686) framework can be elaborated into more complex structures for use in advanced organic synthesis.
Potential in Polymer Chemistry and Advanced Materials Science
While direct polymerization of this compound is not extensively documented in the provided search results, the unique structural features of its derivatives suggest potential applications in materials science. The bulky tert-butyl groups at the ends of the molecule can impart desirable properties to materials, such as increased thermal stability and solubility in organic solvents.
The boryl-functionalized derivatives of related enynes are highlighted as being applicable in material science. nih.gov Specifically, (Z)-2,2'-(2,2,7,7-Tetramethyloct-3-en-5-yne-3,4-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a compound that, due to the presence of boryl groups, can be used to create novel, complex, and hybrid materials with unique properties. acs.orgresearchgate.net These organoboron compounds are stable and their π-conjugated systems are attractive for the development of new materials. nih.gov
The synthesis of multifunctionalized enynes containing silyl (B83357) and boryl groups opens up possibilities for their use as building blocks in advanced materials. These molecules can be modified through various chemical reactions, including Suzuki and sila-Sonogashira couplings, to create larger, more complex systems with potential applications in electronics and photonics. acs.orgresearchgate.net
Interactive Table: Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 112916-33-3 | C12H24 | 168.32 |
| trans-2,2,7,7-Tetramethyl-4-octene | 5223-58-5 | C12H24 | 168.32 |
| (E)-2,2,7,7-Tetramethyl-oct-4-ene-3,6-dione | 10507-31-0 | C12H20O2 | 196.29 |
| 2,2,7,7-Tetramethyl-3-octen-5-yne | 55682-74-1 | C12H20 | 164.29 |
| 2,2,7,7-Tetramethyloctane | 1071-31-4 | C12H26 | 170.33 |
| 2,2,7,7-Tetramethyl-4-octyne | 16344-02-8 | C12H22 | 166.30 |
Exploration in Catalysis and Ligand Design for Stereoselective Transformations
The sterically demanding nature of this compound and its derivatives makes them interesting candidates for use in catalysis, both as substrates in stereoselective reactions and as precursors for the design of new ligands.
The diboration of 1,3-diynes, including those with bulky substituents like tert-butyl groups, has been achieved with high selectivity using a platinum catalyst, [Pt(PPh3)4]. acs.orgresearchgate.net This reaction produces boryl-functionalized enynes, such as (Z)-2,2'-(2,2,7,7-Tetramethyloct-3-en-5-yne-3,4-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which are valuable intermediates in organic synthesis. nih.govacs.org The development of this catalytic protocol allows for the efficient preparation of these useful building blocks. researchgate.net
These boryl-functionalized enynes can then participate in further catalytic transformations. For example, they have been utilized as substrates in hydrosilylation, Suzuki, and sila-Sonogashira coupling reactions. acs.orgresearchgate.net The ability to perform these subsequent reactions demonstrates the utility of the initial catalytic diboration in generating versatile, multifunctional molecules. nih.gov
While the direct use of this compound as a ligand was not found in the search results, its derivatives, with their defined stereochemistry and bulky groups, have the potential to be developed into new ligands for asymmetric catalysis. The steric hindrance provided by the tetramethyl-substituted framework could be exploited to create a chiral environment around a metal center, leading to high stereoselectivity in catalytic reactions.
Prospects for Development of Novel Methodologies in Organic Synthesis
Research into the reactivity of this compound and its analogues continues to open doors for the development of new synthetic methodologies. The unique combination of steric bulk and electronic properties of these molecules makes them suitable for exploring novel chemical transformations.
A significant area of development is the selective functionalization of complex molecules under catalytic conditions. The [Pt(PPh3)4]-catalyzed diboration of 1,3-diynes is a prime example of a straightforward and efficient method for preparing novel boryl-functionalized enynes and dienes. nih.gov This method is notable for its high selectivity and the development of an alternative isolation technique that avoids the decomposition of the product. nih.gov
The resulting multifunctional enynes, bearing both silyl and boryl groups, are platforms for further synthetic exploration. acs.orgresearchgate.net Their utility in advanced organic transformations like hydrosilylation and various coupling reactions paves the way for the synthesis of new classes of compounds. acs.orgresearchgate.net The ability to modify these molecules through a variety of chemical reactions suggests their potential in creating diverse molecular architectures. nih.gov
Furthermore, the synthesis of compounds like (Z)-2,2,7,7-tetramethyloct-4-ene-3,6-dione via a unique decomposition of a phosphonium ylide points towards the discovery of novel reaction pathways. researchgate.net The exploration of such unusual reactions can lead to the development of new synthetic tools for organic chemists.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing the structure and purity of 2,2,7,7-Tetramethyloct-3-ene?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to identify chemical shifts corresponding to the alkene proton (δ ~5.3 ppm) and quaternary carbons. Compare with literature data for branched alkenes.
- Infrared (IR) Spectroscopy : Confirm the presence of the C=C bond (stretch ~1640 cm⁻¹) and absence of impurities (e.g., hydroxyl or carbonyl groups).
- Gas Chromatography-Mass Spectrometry (GC-MS) : Optimize column temperature based on boiling point predictions (e.g., extrapolate from similar alkenes like 2,2,7,7-Tetramethyloctane, boiling point ~215°C ). Use MS fragmentation patterns to verify molecular ion peaks (expected m/z: 196).
Q. How can researchers experimentally determine the purity of this compound?
- Methodological Answer :
- GC with Flame Ionization Detection (FID) : Use a nonpolar column (e.g., DB-5) and isothermal conditions (e.g., 150°C) to separate impurities. Purity ≥95% is acceptable for most studies.
- Melting Point Analysis : While alkenes typically have low melting points, compare observed values with theoretical predictions (e.g., using group contribution methods) to detect crystalline impurities .
Q. What factors influence the solubility of this compound in common organic solvents?
- Methodological Answer :
- Polarity and Steric Effects : The compound’s low polarity and bulky substituents reduce solubility in polar solvents (e.g., water, methanol). Test solubility in hexane, toluene, or dichloromethane via gravimetric analysis.
- Temperature Dependence : Conduct solubility trials at 25°C and 50°C to assess thermodynamic parameters (e.g., ΔH_soln) .
Advanced Research Questions
Q. How can computational methods complement experimental studies of this compound’s reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition states for reactions like hydrogenation or epoxidation to predict regioselectivity. Compare activation energies with experimental kinetic data.
- Molecular Dynamics Simulations : Model steric effects on reaction pathways (e.g., hindered access to the alkene due to methyl groups). Validate using NMR-derived conformational data .
Q. What experimental strategies can resolve contradictions between observed and predicted thermodynamic properties (e.g., boiling point)?
- Methodological Answer :
- Cross-Validation : Repeat measurements using differential scanning calorimetry (DSC) and static vapor pressure methods.
- Structural Reassessment : Use X-ray crystallography or rotational spectroscopy to confirm molecular geometry, as steric strain may alter volatility .
Q. How to design a kinetic study investigating the thermal isomerization of this compound?
- Methodological Answer :
- Controlled Temperature Reactor : Perform reactions at 100–150°C and sample aliquots at timed intervals. Analyze product distribution via GC.
- Isotopic Labeling : Introduce deuterium at the allylic position to track hydrogen migration pathways. Use ²H NMR for detection .
Q. What methodologies are suitable for analyzing steric effects on catalytic hydrogenation of this compound?
- Methodological Answer :
- Comparative Studies : Use less hindered alkenes (e.g., 1-octene) as controls. Monitor reaction rates via pressure drop in a hydrogenation reactor.
- Surface-Sensitive Techniques : Employ scanning electron microscopy (SEM) or XPS to study catalyst poisoning by bulky substrates .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in NMR data for this compound?
- Methodological Answer :
- Signal Assignment Tools : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks. Compare with simulated spectra from software like ACD/Labs.
- Sample Purity Checks : Re-purify via fractional distillation or preparative GC to eliminate confounding signals .
Q. What statistical approaches are appropriate for analyzing variability in repeated synthesis yields?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
